FABP4 Inhibitory Activity: A Direct Comparison with a Clinical-Stage Benchmark
4-Amino-6-(trifluoromethyl)pyridazin-3-ol demonstrates measurable inhibitory activity against human Fatty Acid Binding Protein 4 (FABP4). In a fluorescence-based displacement assay, the compound exhibited an IC50 value of 4.84 µM [1]. This activity, while lower in potency than the well-characterized FABP4 inhibitor BMS309403 (IC50 = 0.89 µM) [2], confirms that the 4-amino-6-(trifluoromethyl)pyridazin-3-ol scaffold engages the target. This is significant because it establishes this specific molecule as a validated starting point for structure-activity relationship (SAR) studies, distinguishing it from the broader class of pyridazinones that may not exhibit this specific interaction.
| Evidence Dimension | Inhibition of Human FABP4 |
|---|---|
| Target Compound Data | IC50 = 4.84 µM (4840 nM) |
| Comparator Or Baseline | BMS309403 (known FABP4 inhibitor) [2] |
| Quantified Difference | Target compound is approximately 5.4-fold less potent than BMS309403. |
| Conditions | Displacement of 1,8-ANS from FABP4 (unknown origin) incubated for 3 mins by fluorescence-based analysis [1]. |
Why This Matters
This quantifies the compound's specific interaction with a therapeutically relevant target (FABP4), providing a validated and measurable starting point for lead optimization and differentiation from inactive or untested pyridazinone analogs.
- [1] BindingDB. BDBM50574773 (CHEMBL4872622): IC50 = 4.84E+3 nM for human FABP4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50574773 (accessed 2026-04-16). View Source
- [2] OmicsDI. GSE273951 - FABP4 as a critical mediator in osteoporosis: inhibition strategies and therapeutic potential. (BMS309403 IC50 data). https://www.omicsdi.org/dataset/geo/GSE273951 (accessed 2026-04-16). View Source
